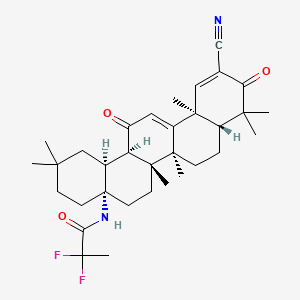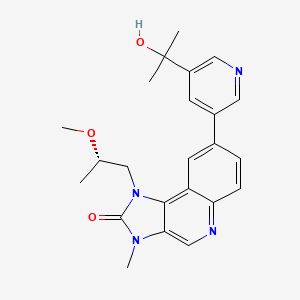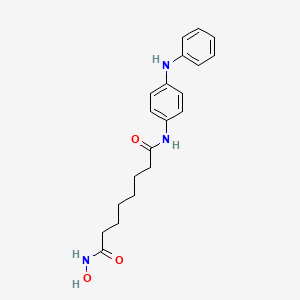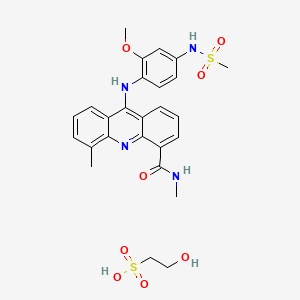
奥马维洛酮
描述
奥马维洛酮是由Reata Pharmaceuticals公司开发的一种合成齐墩果烷型三萜类化合物。 它主要用于治疗弗里德赖希共济失调,这是一种罕见的遗传性疾病,会导致神经系统逐渐受损 . 奥马维洛酮通过激活核因子红系2相关因子2 (Nrf2) 途径发挥作用,该途径在细胞防御氧化应激中起着至关重要的作用 .
科学研究应用
奥马维洛酮在科学研究中有广泛的应用:
化学: 它被用作研究三萜类化合物合成和官能化的模型化合物。
生物学: 研究重点在于其在细胞防御机制中的作用,特别是其对Nrf2途径的激活。
医学: 除了弗里德赖希共济失调,奥马维洛酮还在研究其在治疗其他神经退行性疾病、癌症和炎症性疾病中的潜力。
作用机制
奥马维洛酮主要通过激活Nrf2途径发挥作用。Nrf2是一种转录因子,调节参与细胞防御氧化应激的基因表达。通过激活Nrf2,奥马维洛酮增强了抗氧化酶和蛋白质的产生,从而保护细胞免受氧化损伤。 此外,它抑制促炎转录因子NF-κB,从而减少炎症 .
安全和危害
Omaveloxolone may cause serious side effects. Users may experience signs of an allergic reaction such as hives, difficult breathing, swelling of the face, lips, tongue, or throat . It may also cause heart problems, swelling, rapid weight gain, or feeling short of breath . It is recommended to avoid inhalation, contact with eyes, skin and clothing, and to use it in a well-ventilated area .
生化分析
Biochemical Properties
Omaveloxolone interacts with the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway . This pathway is usually suppressed in patients with Friedreich’s ataxia . Omaveloxolone activates the Nrf2 pathway , which is a master regulator in the antioxidant pathway .
Cellular Effects
Omaveloxolone has shown to have significant effects on various types of cells and cellular processes. It influences cell function by activating the Nrf2 pathway . This activation helps to protect neurons and can lead to an elevation in hepatic transaminases (both aspartate transaminase and alanine transaminase) and an increase in B-type natriuretic peptide (BNP), a marker of cardiac function .
Molecular Mechanism
The mechanism of action of Omaveloxolone involves a combination of activation of the antioxidative transcription factor Nrf2 and inhibition of the pro-inflammatory transcription factor NF-κB . Nrf2 transcriptionally regulates multiple genes that play both direct and indirect roles in producing antioxidative potential and the production of cellular energy within the mitochondria .
Temporal Effects in Laboratory Settings
The effects of Omaveloxolone over time in laboratory settings have been observed in various studies. The MOXIe study showed that after 4 weeks of administration, the use of Omaveloxolone led to robust dose‐dependent changes
Dosage Effects in Animal Models
In the STAM mouse model of nonalcoholic steatohepatitis, Omaveloxolone and a closely related structural analog were orally administered at doses of 1, 3, and 10mg/kg/d from 6 to 9 weeks of age . Both Omaveloxolone and the analog decreased hepatic fat deposition, hepatocellular ballooning, inflammatory cell infiltration, and collagen deposition .
Metabolic Pathways
Omaveloxolone is involved in the Nrf2 pathway , which is an important antioxidant pathway that protects against oxidative damage and restores mitochondrial function . The specific enzymes or cofactors that Omaveloxolone interacts with are not mentioned in the search results.
Transport and Distribution
The mean apparent volume of distribution of Omaveloxolone is 7361 L with 97% protein binding . It is predominantly metabolized by CYP3A enzymes with minor metabolism by CYP2C8 and CYP2J2 enzymes . Following a single 150 mg radiolabelled dose, ≈ 92% of the dose was recovered in feces and ≈ 0.1% in urine .
Subcellular Localization
Given its role in activating the Nrf2 pathway , it can be inferred that Omaveloxolone may localize to the nucleus where it can influence gene expression.
准备方法
合成路线和反应条件
奥马维洛酮的合成涉及多个步骤,从齐墩果酸开始,齐墩果酸是一种天然存在的三萜类化合物。关键步骤包括:
工业生产方法
奥马维洛酮的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高产率反应、高效的纯化技术和严格的质量控制措施,以确保最终产品的稳定性和纯度 .
化学反应分析
反应类型
奥马维洛酮会经历几种类型的化学反应,包括:
氧化: 它可以被氧化形成各种氧化衍生物。
还原: 还原反应可以改变其官能团,可能会改变其生物活性。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用锂铝氢化物和硼氢化钠等还原剂。
取代: 各种卤化剂和亲核试剂用于取代反应.
主要产物
相似化合物的比较
类似化合物
巴多洛酮甲酯: 另一种具有类似抗氧化和抗炎特性的合成齐墩果烷型三萜类化合物。
齐墩果酸: 奥马维洛酮的天然前体,以其广泛的生物活性而闻名。
熊果酸: 一种结构相关的三萜类化合物,具有抗氧化和抗炎作用.
独特性
奥马维洛酮的独特性在于其对Nrf2途径的强效激活作用及其抑制NF-κB的能力。 这种双重作用机制使其在减少氧化应激和炎症方面特别有效,而氧化应激和炎症是许多疾病的关键因素 .
属性
IUPAC Name |
N-[(4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicen-4a-yl]-2,2-difluoropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44F2N2O3/c1-27(2)11-13-33(37-26(40)32(8,34)35)14-12-31(7)24(20(33)17-27)21(38)15-23-29(5)16-19(18-36)25(39)28(3,4)22(29)9-10-30(23,31)6/h15-16,20,22,24H,9-14,17H2,1-8H3,(H,37,40)/t20-,22-,24-,29-,30+,31+,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCWBNBKOKFWNY-IDPLTSGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)NC(=O)C(C)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)NC(=O)C(C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101138251 | |
| Record name | N-(2-Cyano-3,12-dioxo-28-noroleana-1,9(11)-dien-17-yl)-2,2-difluoropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101138251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1474034-05-3 | |
| Record name | N-(2-Cyano-3,12-dioxo-28-noroleana-1,9(11)-dien-17-yl)-2,2-difluoropropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1474034-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Omaveloxolone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1474034053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Omaveloxolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12513 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-(2-Cyano-3,12-dioxo-28-noroleana-1,9(11)-dien-17-yl)-2,2-difluoropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101138251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OMAVELOXOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G69Z98951Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does omaveloxolone interact with its target, Nrf2, and what are the downstream consequences?
A1: Omaveloxolone exerts its biological effects by binding to Kelch-like ECH-associated protein 1 (Keap1) . Under normal conditions, Keap1 sequesters Nrf2 in the cytoplasm, targeting it for ubiquitination and proteasomal degradation. By binding to Keap1, omaveloxolone disrupts this interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of numerous genes involved in antioxidant defense, detoxification, and mitochondrial biogenesis, thereby upregulating their expression. This leads to increased production of antioxidant enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutathione S-transferase (GST), ultimately enhancing the cell's ability to combat oxidative stress and maintain redox homeostasis , .
Q2: What evidence suggests that omaveloxolone improves mitochondrial function?
A2: Studies using various cellular models have demonstrated that omaveloxolone can enhance mitochondrial function, particularly in the context of mitochondrial dysfunction associated with diseases like Friedreich’s ataxia (FRDA). Omaveloxolone treatment has been shown to improve mitochondrial respiration, increase ATP production, and enhance the activity of mitochondrial respiratory chain complexes , . These effects are likely mediated by the Nrf2-dependent upregulation of genes involved in mitochondrial biogenesis and function.
Q3: Besides its antioxidant and mitochondrial-protective effects, does omaveloxolone exhibit other beneficial activities?
A3: Yes, research indicates that omaveloxolone possesses anti-inflammatory properties. Studies have shown that it can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) . This anti-inflammatory effect is thought to contribute to its therapeutic potential in various disease models.
Q4: What is the molecular formula and weight of omaveloxolone?
A4: Omaveloxolone has the molecular formula C33H44O4 and a molecular weight of 504.7 g/mol.
Q5: Are there any specific SHE (Safety, Health, and Environment) regulations associated with omaveloxolone?
A5: As an investigational drug, omaveloxolone is subject to rigorous SHE regulations during its development and manufacturing. These regulations ensure its safe handling, use, and disposal to protect human health and the environment.
Q6: What is known about the pharmacokinetics of omaveloxolone, including its absorption, distribution, metabolism, and excretion (ADME)?
A6: Studies in monkeys have shown that omaveloxolone is readily absorbed after oral administration, achieving dose-proportional plasma concentrations. It exhibits good distribution into tissues, including the liver, lung, and brain . While the specific metabolic pathways have not been fully elucidated, it is expected to undergo hepatic metabolism. The primary route of excretion is likely biliary and fecal, although further studies are needed to confirm this.
Q7: How do the pharmacokinetic properties of omaveloxolone relate to its pharmacodynamic effects?
A7: The pharmacokinetic profile of omaveloxolone, particularly its dose-proportional plasma concentrations and tissue distribution, supports its ability to engage its target, Nrf2, and elicit pharmacodynamic effects. Studies have shown that clinically relevant doses of omaveloxolone result in plasma concentrations sufficient to induce Nrf2 target gene expression in various tissues . This correlation between pharmacokinetics and pharmacodynamics highlights its potential for therapeutic efficacy.
Q8: What in vitro models have been used to study the efficacy of omaveloxolone?
A8: Researchers have employed various cell-based assays and models to investigate the effects of omaveloxolone in vitro. These include:* C2C12 mouse skeletal myoblasts: Used to assess the impact of omaveloxolone on mitochondrial function and oxidative stress response , .* hFXN I154F murine embryonic fibroblasts: This model expresses the human I154F mutant frataxin gene, mimicking aspects of Friedreich's ataxia. Researchers have used it to evaluate omaveloxolone's ability to restore mitochondrial function and reduce oxidative stress in the context of frataxin deficiency .* BV-2 mouse microglia: Employed to investigate omaveloxolone's anti-inflammatory effects, particularly its ability to suppress pro-inflammatory cytokine production in microglia, which are immune cells of the central nervous system .* Primary fibroblasts from Friedreich ataxia patients: These cells provide a valuable tool to study omaveloxolone's effects in a human disease context, demonstrating its potential to improve mitochondrial function and reduce oxidative stress in cells relevant to FRDA .* Human neuroblastoma SK-N-SH cells with stable transfection of full-length ataxin-3 protein with 78 CAG repeats (MJD78): This model is relevant for studying Spinocerebellar ataxia type 3 (SCA3), allowing researchers to investigate omaveloxolone's effects on mitochondrial function, protein aggregation, and oxidative stress in the context of this neurodegenerative disease .
Q9: What animal models have been used to evaluate omaveloxolone's in vivo efficacy, and what are the key findings?
A9: Researchers have employed several animal models to assess the therapeutic potential of omaveloxolone in vivo. These include:
- STAM Mouse Model of Nonalcoholic Steatohepatitis (NASH): Omaveloxolone demonstrated beneficial effects in this model, reducing hepatic fat deposition, inflammation, and fibrosis, suggesting its potential for treating NASH .
- Isoproterenol-Induced Pathological Cardiac Hypertrophy Model in Mice: Omaveloxolone mitigated cardiac hypertrophy, oxidative stress, inflammation, and apoptosis in this model, highlighting its potential for addressing cardiac complications associated with various conditions .
- LPS-Induced Sepsis-Induced Cardiomyopathy (SIC) Model in Mice: Omaveloxolone improved cardiac function, reduced oxidative stress, inflammation, and cardiomyocyte apoptosis in this model, suggesting its potential for treating SIC .
- Destabilized Medial Meniscus Surgery-Induced Osteoarthritis (OA) Rat Model: Omaveloxolone attenuated OA progression in this model, exhibiting antioxidative, anti-inflammatory, antiapoptotic, and anti-ECM degradation effects .
- Intracerebral Hemorrhage (ICH) Mouse Model: Omaveloxolone improved sensorimotor function and modulated microglial polarization towards an anti-inflammatory phenotype in this model, suggesting its potential for treating ICH .
- Cardiospecific FXN Knockout (FXN Mck-Cre KO) Mice: This model replicates aspects of Friedreich's ataxia. Omaveloxolone showed significant improvement in cardiac function parameters, including ejection fraction, left ventricular mass, and cardiac output, highlighting its potential for addressing cardiac complications in FRDA .
Q10: What is the key clinical trial investigating omaveloxolone, and what are the primary outcomes?
A10: The MOXIe study (NCT02255435) is a pivotal clinical trial evaluating the safety and efficacy of omaveloxolone in patients with Friedreich’s ataxia (FRDA) . It is a multicenter, randomized, double-blind, placebo-controlled trial that enrolled patients aged 16 to 40 years with genetically confirmed FRDA. The primary outcome measure is the change from baseline in the modified Friedreich's Ataxia Rating Scale (mFARS) score, a physician-assessed neurological rating scale used to assess disease progression.
Q11: What were the key findings of the MOXIe clinical trial regarding the efficacy of omaveloxolone in FRDA?
A11: The MOXIe trial demonstrated that omaveloxolone, administered at a dose of 150 mg once daily for 48 weeks, led to a statistically significant improvement in neurological function compared to placebo, as measured by the mFARS score . The trial met its primary endpoint, with patients receiving omaveloxolone experiencing a smaller decline in mFARS scores compared to those receiving placebo, indicating a slowing of disease progression.
Q12: Beyond the MOXIe trial, what other clinical investigations have explored omaveloxolone's therapeutic potential?
A12: Besides FRDA, omaveloxolone has been investigated in clinical trials for other conditions:
- Mitochondrial Myopathy: A Phase II trial (NCT02255422) explored omaveloxolone in patients with mitochondrial myopathy. While it did not significantly change peak exercise workload, the primary outcome, omaveloxolone at 160 mg lowered heart rate and lactate production during submaximal exercise, suggesting potential benefits warranting further investigation .
Q13: What research infrastructure and resources have facilitated the development of omaveloxolone?
A13: The development of omaveloxolone has been a collaborative effort involving academic researchers, pharmaceutical companies, and funding agencies. Key resources include:* Preclinical research: In vitro and in vivo studies utilizing various cell lines, animal models, and advanced techniques have been instrumental in characterizing omaveloxolone's mechanism of action and therapeutic potential , , , , , , , , .* Clinical trials: Well-designed and executed clinical trials, such as the MOXIe study, are crucial for evaluating the safety and efficacy of omaveloxolone in human subjects .* Collaboration and partnerships: Collaboration between academic institutions, pharmaceutical companies, and patient advocacy groups has been essential for advancing omaveloxolone's development.
Q14: What are some historical milestones in the research and development of omaveloxolone?
A14: Key milestones in the development of omaveloxolone include:* Discovery and preclinical development: Omaveloxolone was discovered and initially developed by Reata Pharmaceuticals.* Phase I clinical trials: Early-phase trials established the safety and tolerability of omaveloxolone in humans .* Phase II clinical trials: These trials explored the efficacy of omaveloxolone in specific disease populations, including FRDA and mitochondrial myopathy .* MOXIe clinical trial: The MOXIe trial demonstrated the efficacy of omaveloxolone in improving neurological function in FRDA patients .* FDA approval for FRDA: In February 2023, omaveloxolone (marketed as SKYCLARYS) received approval from the US Food and Drug Administration (FDA) for the treatment of FRDA in adults and adolescents aged 16 years and older.
Q15: How has cross-disciplinary research contributed to the understanding and development of omaveloxolone?
A15: The development of omaveloxolone exemplifies the importance of cross-disciplinary collaboration in drug discovery and development. * Medicinal chemistry: Medicinal chemists have played a crucial role in designing and synthesizing omaveloxolone and its analogs .* Pharmacology and toxicology: Pharmacologists and toxicologists have characterized omaveloxolone's pharmacokinetic and pharmacodynamic properties, as well as its safety profile .* Clinical research: Clinicians and clinical researchers have conducted rigorous clinical trials to evaluate omaveloxolone's efficacy and safety in patients .* Genetics and genomics: Understanding the genetic basis of diseases like FRDA has been crucial for identifying omaveloxolone as a potential therapeutic target , .
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(1-methanesulfonylcyclopropyl)-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]-1H-indole](/img/structure/B612156.png)
![Methyl 2-benzamido-1-(3-phenylpropyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B612157.png)

![2-[Bis(2-hydroxyethyl)amino]benzo[h]chromen-4-one](/img/structure/B612161.png)




![Thioacetic acid S-[(S)-6-[[(R)-5-oxopyrrolidine-2-ylcarbonyl]amino]-6-(phenylcarbamoyl)hexyl] ester](/img/structure/B612170.png)



![17-Methoxy-5,7-dioxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,19.020,24]tetracosa-1(24),3,8,11,13,15,17,19-octaen-18-ol;chloride](/img/structure/B612180.png)

